molecular formula C15H17NO2S B1595766 N-Phenethyl-p-toluenesulfonamide CAS No. 5450-75-9

N-Phenethyl-p-toluenesulfonamide

Cat. No.: B1595766
CAS No.: 5450-75-9
M. Wt: 275.4 g/mol
InChI Key: HJIXJBGIPKKBSG-UHFFFAOYSA-N
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Description

N-Phenethyl-p-toluenesulfonamide is a useful research compound. Its molecular formula is C15H17NO2S and its molecular weight is 275.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15155. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-N-(2-phenylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-13-7-9-15(10-8-13)19(17,18)16-12-11-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIXJBGIPKKBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70280039
Record name N-Phenethyl-p-toluenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5450-75-9
Record name NSC15155
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15155
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Phenethyl-p-toluenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

An Overview of the Sulfonamide Class in Chemical and Biological Sciences

The sulfonamide functional group, characterized by a sulfonyl group directly bonded to a nitrogen atom (-SO₂NH-), is the cornerstone of a diverse and significant class of organic compounds. chemicalbook.commdpi.com These synthetic compounds have been a focal point of extensive research since their discovery, primarily due to their wide-ranging biological activities. nih.gov

Initially gaining prominence as antimicrobial agents, sulfonamides, or "sulfa drugs," were among the first effective treatments for bacterial infections. chemicalbook.com Their mechanism of action typically involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for the synthesis of folic acid in bacteria. patsnap.com By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides competitively block this essential metabolic pathway, thereby halting bacterial growth and replication. patsnap.com

Beyond their antibacterial properties, the sulfonamide scaffold has proven to be a versatile template for the development of drugs with various therapeutic applications. nih.gov Researchers have successfully designed sulfonamide derivatives that exhibit activities as diuretics, hypoglycemic agents, and carbonic anhydrase inhibitors. drugbank.com In the realm of chemical sciences, sulfonamides are valued as key intermediates and protecting groups in organic synthesis. patsnap.com The nitrogen of the sulfonamide can be deprotonated, and the resulting anion is a useful nucleophile in the formation of carbon-nitrogen bonds.

The Significance of N Phenethyl P Toluenesulfonamide in Advanced Research

Within the extensive sulfonamide family, N-Phenethyl-p-toluenesulfonamide serves as a valuable molecule for advanced research, primarily as a building block in the synthesis of more complex chemical structures and as a scaffold for developing new biologically active agents. The parent compound, p-toluenesulfonamide (B41071) (p-TSA), is a widely utilized intermediate in the synthesis of dyes, resins, and pharmaceuticals. nih.gov The addition of the N-phenethyl group introduces specific steric and electronic properties that researchers can exploit.

The significance of this compound in a research context is often linked to its role as a precursor or a structural motif in medicinal chemistry. The phenethyl group itself is a common feature in many biologically active compounds and natural products. Its incorporation into the p-toluenesulfonamide framework creates a molecule with increased lipophilicity, which can influence its interaction with biological targets.

Research into derivatives of N-substituted p-toluenesulfonamides has explored their potential as anticancer and anticholinesterase agents. For instance, studies have shown that modifying the core p-toluenesulfonamide structure can lead to compounds with significant biological activity. mdpi.com While direct research on the specific biological activities of this compound is a niche area, its structural components are present in molecules that have been investigated for various pharmacological effects.

The synthesis of N-alkylated p-toluenesulfonamides, including the phenethyl derivative, is a common practice in organic chemistry laboratories. These compounds are often prepared through the reaction of p-toluenesulfonyl chloride with the corresponding primary amine, in this case, phenethylamine (B48288). google.com The resulting this compound can then be used in further synthetic steps, such as the Mitsunobu reaction or as a directing group in substitution reactions.

Historical Development and Evolution of Research on Phenethylsulfonamides

Strategies for the N-Alkylation of Sulfonamides with Phenethyl Moieties

The introduction of the phenethyl group onto the nitrogen atom of a sulfonamide is a key synthetic step. Various methodologies have been developed to achieve this transformation efficiently.

Recent advancements in catalysis have introduced manganese-based systems as effective catalysts for the N-alkylation of sulfonamides using alcohols, presenting a greener alternative to traditional methods. organic-chemistry.orgorganic-chemistry.orgacs.orgnih.gov This approach, often termed a "borrowing hydrogen" or "hydrogen autotransfer" reaction, avoids the use of pre-activated alkylating agents like alkyl halides. organic-chemistry.org

In this methodology, a manganese catalyst temporarily abstracts hydrogen from the alcohol, oxidizing it to an aldehyde in situ. The aldehyde then undergoes a condensation reaction with the sulfonamide to form an N-sulfonyl imine intermediate. This intermediate is subsequently reduced by the previously "borrowed" hydrogen, which is returned by the manganese hydride species, to yield the final N-alkylated sulfonamide and regenerate the catalyst. Water is the only byproduct of this process, enhancing its environmental credentials. organic-chemistry.org

A notable example is the use of a well-defined and bench-stable Mn(I) PNP pincer precatalyst, which efficiently catalyzes the N-alkylation of a wide array of aryl and alkyl sulfonamides with both benzylic and simple primary aliphatic alcohols. organic-chemistry.orgacs.org This method consistently produces mono-N-alkylated products in excellent yields. Another effective catalyst is manganese dioxide (MnO₂), which can facilitate this reaction under solvent-free conditions and in the presence of air, further simplifying the procedure. organic-chemistry.orgnih.gov

Table 1: Manganese-Catalyzed N-Alkylation of Sulfonamides with Alcohols

Catalyst SystemReactantsKey Features
Mn(I) PNP pincer complexSulfonamide, Alcohol"Borrowing hydrogen" mechanism, high yields of mono-alkylated products. organic-chemistry.orgacs.org
Manganese Dioxide (MnO₂)Sulfonamide, AlcoholSolvent-free, operates under air, environmentally friendly with water as the sole byproduct. organic-chemistry.orgnih.gov

The classical approach to the N-alkylation of sulfonamides involves the use of alkyl or aralkyl halides, such as phenethyl bromide, as the alkylating agent. This reaction is typically performed in the presence of a base to deprotonate the sulfonamide, generating a more nucleophilic sulfonamide anion that then displaces the halide.

A variation of this method involves the use of Lewis acids, such as iron(III) chloride (FeCl₃) and zinc chloride (ZnCl₂), to catalyze the reaction between sulfonamides and dihaloalkanes. dnu.dp.ua For instance, the reaction of p-toluenesulfonamide (B41071) with 1,2-dibromo-2-phenylethane in the presence of a Lewis acid can lead to the formation of the corresponding N-alkylated product. dnu.dp.ua However, the reactivity in such systems can be dependent on the nature of the sulfonamide, with p-toluenesulfonamides sometimes showing lower activity compared to other sulfonamides like methanesulfonamides. dnu.dp.ua

The Gabriel synthesis offers another traditional route, where potassium phthalimide (B116566) is alkylated with an organic halide. iu.edu While primarily used for synthesizing primary amines, the underlying principle of nucleophilic substitution by a deprotonated nitrogen-containing species is analogous to the N-alkylation of sulfonamides. The use of a solvent like dimethylformamide (DMF) can facilitate these reactions at lower temperatures. iu.edu

Precursor Chemistry and Intermediate Formation

The synthesis of this compound itself is a foundational reaction, providing the substrate for more complex transformations.

The most direct and widely used method for the preparation of this compound is the reaction between p-toluenesulfonyl chloride (tosyl chloride) and phenethylamine (B48288). This is a classic example of a sulfonamide synthesis.

In a typical procedure, phenethylamine is treated with p-toluenesulfonyl chloride in the presence of a base. prepchem.comresearchgate.net The base, often an amine like triethylamine (B128534) or an inorganic base like potassium carbonate, serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. prepchem.comresearchgate.net This prevents the protonation of the starting amine, which would render it non-nucleophilic. The reaction is generally carried out in a suitable solvent, such as benzene (B151609) or dichloromethane. prepchem.comresearchgate.net The resulting this compound is a stable, solid compound that can be purified by crystallization. vedantu.com This reaction is a specific application of the Hinsberg test, which is used to distinguish between primary, secondary, and tertiary amines. vedantu.comtardigrade.in

Table 2: Synthesis of this compound from p-Toluenesulfonyl Chloride and Phenethylamine

Reactant 1Reactant 2Base/SolventProduct
p-Toluenesulfonyl ChloridePhenethylamineTriethylamine/BenzeneThis compound
p-Toluenesulfonyl ChloridePhenethylaminePotassium Hydroxide/WaterThis compound

Advanced Synthetic Transformations

This compound and its analogues can serve as precursors for the construction of more complex molecular architectures through advanced catalytic methods.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise unreactive carbon-hydrogen bonds. nih.govrsc.org In the context of N-(2-arylethyl)sulfonamides, this strategy can be employed to construct new heterocyclic rings through a process known as heteroannulation.

This transformation typically involves the use of a directing group, which positions the palladium catalyst in proximity to a specific C-H bond on the aryl ring of the phenethyl moiety. The sulfonamide group itself, or a suitably positioned group on the aryl ring, can act as the directing group. Following the palladium-catalyzed cleavage of the C-H bond, a new carbon-carbon or carbon-heteroatom bond can be formed, leading to the cyclization of the molecule.

For example, palladium-catalyzed C-H olefination can be used to introduce a vinyl group onto the aryl ring, which can then potentially undergo further reactions to form a heterocyclic system. nih.gov Similarly, palladium-catalyzed arylation of C(sp³)–H bonds at the γ-position of amino acid derivatives bearing a removable N-(2-pyridyl)sulfonyl directing group has been demonstrated, showcasing the potential for selective functionalization. rsc.org While direct examples of heteroannulation with this compound to form specific heterocycles require careful consideration of the reaction conditions and directing group strategy, the fundamental principles of palladium-catalyzed C-H activation provide a clear pathway for such transformations.

Palladium-Catalyzed C-H Activation and Heteroannulation with N-(2-Arylethyl) Sulfonamides

Mechanistic Considerations of C-H Activation Pathways

The intramolecular cyclization of substrates like this compound to form nitrogen-containing heterocycles can be achieved through transition metal-catalyzed C-H activation. Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex molecules. In the context of N-arylsulfonamides, Rh(III) catalysts can facilitate the activation of C-H bonds, leading to the formation of new C-C or C-N bonds. For instance, Rh(III) catalysis has been successfully employed for the synthesis of sultones through the C-H activation of sulfonic acids and their subsequent annulation with internal alkynes. researchgate.net

The mechanism of these transformations typically involves the coordination of the directing group, in this case, the sulfonamide, to the metal center. This is followed by the cleavage of a C-H bond to form a rhodacycle intermediate. This intermediate can then react with a coupling partner, such as an alkyne or alkene, leading to the formation of the desired product and regeneration of the active catalyst. organic-chemistry.orgrsc.org The specific reaction conditions, including the choice of catalyst, oxidant, and solvent, can significantly influence the efficiency and selectivity of the C-H activation process.

Directed C-H Cyanation Reactions with N-Cyano-N-phenyl-p-toluenesulfonamide (as an analogous reagent)

N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) is a widely used and user-friendly electrophilic cyanating agent. nih.govacs.org It serves as a safer alternative to more toxic cyanide sources in various synthetic transformations, including the directed C-H cyanation of arenes and alkenes. nih.govnih.gov Rhodium-catalyzed reactions have proven effective for the cyanation of C(sp2)-H bonds using NCTS. libretexts.orgyoutube.com

The mechanism of the rhodium-catalyzed C-H cyanation with NCTS typically involves a chelation-assisted C-H activation step. The directing group on the substrate coordinates to the rhodium catalyst, positioning it for the selective cleavage of a specific C-H bond to form a rhodacycle intermediate. This intermediate then reacts with NCTS, which acts as the cyanide source, to afford the cyanated product and regenerate the active rhodium catalyst. The reaction tolerates a wide range of functional groups, making it a versatile tool for the synthesis of aromatic and vinylic nitriles. nih.govchemrxiv.org

Directing GroupSubstrateCatalystCyanating AgentProductYield (%)Reference
Pyridine2-Phenylpyridine[RhCpCl2]2NCTS2-(2-Cyanophenyl)pyridine95 nih.gov
AcrylamideN-Phenylacrylamide[RhCpCl2]2NCTS(E)-3-(2-Aminophenyl)-2-cyanoacrylonitrile85 chemrxiv.org
AzobenzeneAzobenzene[RhCp*Cl2]2NCTS2-Cyanoazobenzene82 nih.gov

Reaction Mechanisms of Sulfonamides

The sulfonamide functional group exhibits a rich and varied reactivity, enabling it to participate in a wide range of organic transformations.

Role as Nucleophiles or Electrophiles in Organic Transformations

Sulfonamides can act as either nucleophiles or electrophiles depending on the reaction conditions and the nature of the reacting partners. The nitrogen atom of a sulfonamide can act as a nucleophile, particularly after deprotonation to form a sulfonamidate anion. This nucleophilicity is exploited in reactions such as N-alkylation and N-arylation. For example, sulfonamides can be coupled with aryl halides in the presence of a nickel catalyst. princeton.edu The formation of sulfonamides itself is a classic example of the nucleophilic character of amines reacting with electrophilic sulfonyl chlorides. libretexts.org

Conversely, the sulfur atom of a sulfonamide can be rendered electrophilic. This is particularly evident in cross-electrophile coupling reactions where the C-N bond of a benzylic sulfonamide can be activated by a nickel catalyst to react with an alkyl chloride. nih.govacs.orgacs.org Furthermore, activation of primary sulfonamides with reagents like Pyry-BF4 can generate highly electrophilic sulfonyl chloride intermediates in situ, which can then be trapped by various nucleophiles. nih.gov

Role of SulfonamideReaction TypeReactantCatalyst/ReagentProduct TypeReference
NucleophileN-ArylationAryl HalideNi(II)/PhotocatalystN-Aryl Sulfonamide princeton.edu
ElectrophileCross-Electrophile CouplingAlkyl ChlorideNi(II)Cyclopropane acs.org
NucleophileSulfonamide FormationSulfonyl ChlorideBaseSulfonamide libretexts.org
Electrophile (activated)Nucleophilic SubstitutionAlcoholPyry-BF4Sulfonate Ester nih.gov

Condensation Reactions in Polymer Chemistry

The sulfonamide moiety can be incorporated into polymers through various polymerization techniques, including condensation polymerization. Wholly aromatic poly(amide-sulfonamide)s (PASAs) can be synthesized via solution polycondensation of monomers containing both amide and sulfonamide functionalities, such as m-chlorosulfonyl benzoyl chloride and aromatic diamines. researchgate.net These polymers often exhibit desirable properties such as high thermal stability.

Furthermore, reversible addition-fragmentation chain transfer (RAFT) polymerization has been successfully employed for the controlled polymerization of sulfonamide-containing monomers, such as methacryloylsulfonamides. usm.eduacs.orgusm.edu This technique allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity, opening up possibilities for the creation of advanced materials with specific properties, such as pH-responsiveness. acs.orgrsc.org

Sulfonamide Group as a Stabilizer of Free Radicals

The sulfonamide group can play a crucial role in radical reactions by stabilizing adjacent radical intermediates. This stabilizing effect can be attributed to the electron-withdrawing nature of the sulfonyl group, which can delocalize the unpaired electron density. youtube.com The generation of sulfonyl radicals from sulfonamides, often through photocatalysis, has become a valuable strategy in organic synthesis. rsc.orgacs.orgresearchgate.net

These sulfonyl radicals can then participate in a variety of transformations, including the functionalization of alkenes. acs.orgnih.gov The stability of the sulfonamidyl radical intermediate has also been shown to be a key factor in the enantioselectivity of certain radical hydroamination reactions, where noncovalent interactions with a chiral catalyst can influence the stereochemical outcome. acs.org The ability of the sulfonamide group to participate in and stabilize radical species underscores its versatility in modern synthetic chemistry. nih.gov

4 Nitroso Group Transfer Reactivity from N-Methyl-N-nitroso-p-toluenesulfonamide in Micellar Aggregates

The transfer of a nitroso group from a donor molecule to an acceptor, a process known as transnitrosation, is a reaction of significant interest, partly due to the carcinogenic nature of many N-nitrosocompounds. researchgate.net N-Methyl-N-nitroso-p-toluenesulfonamide (MNTS) is a well-studied and efficient nitrosating agent. researchgate.net The study of its reactivity within micellar aggregates, which serve as models for biological membranes, provides crucial insights into how these nano-reactors can influence reaction rates and pathways by concentrating reactants and altering the local microenvironment. researchgate.netresearchgate.net

Research has demonstrated that the charge of the nucleophile and the nature of the surfactant (cationic, anionic, or non-ionic) are critical in determining the micellar effect. rsc.org For instance, the reaction of MNTS with negatively charged nucleophiles is inhibited by anionic and non-ionic surfactants, while cationic micelles enhance the reaction rate. rsc.org Conversely, when the nucleophile is a neutral molecule, such as a secondary amine, all three types of surfactants tend to inhibit the reaction. rsc.org

A kinetic study of nitroso group transfer from MNTS to secondary amines like morpholine, piperazine, dimethylamine, and piperidine (B6355638) in dodecyltrimethylammonium (B156365) bromide (LTABr) micelles revealed that the observed rate constant, kobs, decreases with increasing surfactant concentration. rsc.org This behavior is explained by the distribution of the reactants between the aqueous and micellar phases. rsc.org The product of the rate constant in the micellar pseudophase (k2m) and the distribution constant of the amine (KmR2NH) shows a reactivity sequence similar to that in water, with differences attributed to the varying hydrophobicity of the amines. rsc.org

Further detailed research into the transnitrosation between MNTS and a series of linear long-chain alkylamines—n-octylamine (OA), N-methyl-n-octylamine (MOA), and N,N-dimethyl-n-octylamine (DMOA)—in cetyltrimethylammonium chloride (CTACl) micelles provides a clear example of these effects. researchgate.netscilit.comuvigo.es The pseudophase model was successfully applied to derive the intrinsic reactivity constants in both the aqueous (kw) and micellar (ki) pseudophases, as well as the binding constant of the amines to the micelle (Ka). researchgate.net

The results indicated that the rate constant within the micellar pseudophase (ki) is lower than in bulk water (kw). researchgate.net The observed catalysis is not due to an enhanced reactivity at the micellar surface but rather to the increased local concentration of the reactants within the micellar aggregate. researchgate.net The lower polarity of the micellar interior compared to water is a key factor contributing to the difference between the kw (B13871080) and ki values. researchgate.net The steric hindrance at the reaction center within the more organized micellar environment also plays a role, as evidenced by the relative reactivity for the reaction of MNTS with OA, MOA, and DMOA, which was found to be 1.0 : 4.8 : 0.7. researchgate.net

The kinetic and thermodynamic parameters obtained from the study of the reaction in CTACl micelles are summarized in the table below.

Interactive Data Table: Kinetic and Thermodynamic Values for Transnitrosation in Micellar Aggregates researchgate.net

Aminekw (M⁻¹s⁻¹)ki (M⁻¹s⁻¹)Ka (M⁻¹)
n-Octylamine (OA)1.10.08350
N-Methyl-n-octylamine (MOA)1.90.381000
N,N-Dimethyl-n-octylamine (DMOA)0.450.051250

Mass Spectrometric Fragmentation Pathways

The fragmentation of protonated N-alkyl-p-toluenesulfonamides, including the N-phenethyl derivative, primarily follows two main pathways upon collision-induced dissociation. One involves the elimination of an amine to form the CH₃-(C₆H₄)-SO₂⁺ cation (m/z 155), while the other involves the elimination of an alkene to produce the protonated p-toluenesulfonamide cation (m/z 172). acs.orgnih.gov

Low-energy CID studies are instrumental in understanding the fragmentation of protonated N-alkyl-p-toluenesulfonamides. These studies show that unless energized by collision, protonated sulfonamides derived from saturated primary and secondary aliphatic amines exhibit limited fragmentation. nih.gov The primary fragmentation routes observed are the loss of an alkene or the formation of the CH₃C₆H₄SO₂⁺ cation. researchgate.net The specific fragmentation pathway is influenced by the structure of the alkyl substituent on the nitrogen atom. nih.gov

In the mass spectrum of this compound, a dominant peak is observed at an m/z of 105. This peak corresponds to the incipient phenylethyl cation, which rapidly isomerizes to the more stable methylbenzyl cation. acs.orgnih.gov The formation of such stable carbocations is a key factor in the fragmentation process. However, for many other N-alkyl-p-toluenesulfonamides, the peaks for the corresponding carbocations are either weak or entirely absent. This is because less stable alkyl carbocations tend to rearrange into more stable secondary cations through 1,2-hydride and alkyl shifts. acs.orgnih.gov

The fragmentation of protonated N-alkyl-p-toluenesulfonamides is hypothesized to proceed through the formation of ion-neutral complexes. Two primary mechanisms involving these complexes are proposed. acs.orgnih.gov In one mechanism, the S-N bond cleaves to form a [sulfonyl cation/amine] complex. In the other, the C-N bond dissociates to create a [p-toluenesulfonamide/carbocation] complex. acs.orgnih.gov Computational studies using the Hartree-Fock method suggest that the pathway involving the [p-toluenesulfonamide/carbocation] complex is more energetically favorable. acs.orgnih.gov

Pathway A involves the cleavage of the sulfur-nitrogen (S-N) bond. This fragmentation leads to the formation of an intermediate [sulfonyl cation/amine] complex. acs.orgnih.gov This complex can then dissociate, resulting in the elimination of the amine and the formation of the characteristic CH₃-(C₆H₄)-SO₂⁺ cation at m/z 155. acs.orgnih.gov Upon protonation at the nitrogen atom, the S-N bond can spontaneously dissociate to form this ion-neutral complex. nih.gov

Pathway B is characterized by the dissociation of the carbon-nitrogen (C-N) bond. This leads to a different intermediate complex, [p-toluenesulfonamide/carbocation]. acs.orgnih.gov The fragmentation of this complex results in the elimination of p-toluenesulfonamide and the release of a carbocation. acs.orgnih.gov This pathway is generally favored when the resulting carbocation is relatively stable. acs.orgnih.gov For instance, the mass spectrum of this compound is dominated by the peak for the stable phenylethyl cation. acs.orgnih.gov The stability of the carbocation intermediate is a driving force for the chemoselective C-N bond cleavage over N-S bond cleavage. acs.org

Another significant fragmentation process is the elimination of an alkene. This occurs through the abstraction of a hydrogen atom from one of the alkyl groups attached to the nitrogen. nih.gov This process is favored when the alkyl group at the carbon atom attached to the nitrogen is branched, suggesting that the stability of the cation formed by stretching the N-C bond is a critical factor. nih.gov In cases where a stable carbocation is not readily formed, the internalized energy from rearrangement can cause the carbocation to either transfer a proton back to the sulfonamide or release smaller alkenes to form smaller carbocations. acs.orgnih.gov

Interactive Data Table: Key Fragmentation Pathways and Characteristic Ions

Pathway Description Key Intermediates Characteristic Fragment Ions (m/z) Governing Factors
Pathway A: S-N Bond Cleavage Cleavage of the sulfur-nitrogen bond.[Sulfonyl cation/amine] complex155 (CH₃-(C₆H₄)-SO₂⁺)Protonation at the nitrogen atom.
Pathway B: C-N Bond Dissociation Dissociation of the carbon-nitrogen bond.[p-toluenesulfonamide/carbocation] complex105 (Phenylethyl cation)Stability of the resulting carbocation.
Alkene Elimination Elimination of an alkene molecule.Not applicable172 (Protonated p-toluenesulfonamide)Branching of the alkyl group at the carbon attached to nitrogen.

Deuterium (B1214612) Labeling Experiments for Mechanistic Elucidation

Deuterium labeling is a powerful technique used to trace the pathways of atoms during chemical reactions, providing insight into reaction mechanisms. chem-station.comyoutube.com By substituting hydrogen atoms with their heavier isotope, deuterium, researchers can observe how specific bonds are broken and formed. chem-station.com This method relies on the kinetic isotope effect, where the difference in mass between hydrogen and deuterium can lead to different reaction rates, revealing the rate-determining steps of a reaction. chem-station.com

In the context of reactions involving sulfonamides or similar aromatic compounds, deuterium labeling can elucidate complex mechanisms. For instance, in studies of ring expansion of saturated cyclic amines, deuterium labeling demonstrated a reversible hydrogen transfer step. researchgate.net Labeled sulfuric acid (D2SO4) in labeled water (D2O) can be used to replace hydrogen atoms on a benzene ring with deuterium atoms through electrophilic aromatic substitution. youtube.com This technique is instrumental in tracking the movement of atoms throughout a reaction. youtube.com While specific deuterium labeling studies focused exclusively on this compound are not extensively documented in the provided results, the principles of these experiments are broadly applicable to understanding its formation and reactivity.

Chromatographic and Separation Techniques

High-Performance Liquid Chromatography (HPLC) in Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary analytical method for the analysis and purity assessment of pharmaceutical compounds, including sulfonamides. thermofisher.com This technique is adept at separating components within a mixture, allowing for the quantification of the main compound and any impurities. thermofisher.comresearchgate.net For sulfonamides and related compounds, HPLC with UV detection is often the method of choice due to its sensitivity and the ability to detect compounds that absorb UV light. thermofisher.com

The effectiveness of an HPLC method is determined by several factors, including the choice of the column, mobile phase composition, and detector wavelength. For example, a method for separating benzonitrile, toluene, and benzylamine—compounds structurally related to parts of this compound—utilizes a reverse-phase column with a mobile phase of water, acetonitrile, and sulfuric acid, with UV detection at 210 nm. sielc.com Similarly, the analysis of p-toluenesulfonic acid and its impurities in drug substances has been successfully achieved using HPLC, demonstrating the method's capability to resolve structurally similar compounds. researchgate.net The validation of such methods, as per guidelines from the International Council for Harmonisation (ICH), ensures their accuracy, precision, and reliability for quality control purposes. researchgate.net

A typical HPLC method for related sulfonamide impurities might involve the following parameters:

ParameterValue
Column Reverse-phase C18
Mobile Phase Acetonitrile, Water, Buffer (e.g., Ammonium Acetate)
Detector UV at a specific wavelength (e.g., 210 nm or 254 nm) sielc.comsigmaaldrich.com
Flow Rate Typically around 1.0 mL/min
Injection Volume 1-10 µL sigmaaldrich.com

This table represents typical starting parameters for HPLC analysis of aromatic sulfonamides and may require optimization for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection of trace amounts of substances, particularly potential genotoxic impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique. ut.eeresearchgate.net This method couples the separation power of LC with the mass analysis capabilities of tandem mass spectrometry, allowing for the confident identification and quantification of compounds at very low concentrations. ut.ee

In the analysis of pharmaceuticals, LC-MS/MS is crucial for detecting impurities that could be harmful even at parts-per-million (ppm) levels. researchgate.netresearchgate.net For instance, a sensitive LC-MS/MS method was developed to determine methyl and ethyl p-toluenesulfonate, which are potential genotoxic impurities, in vinpocetine. cjph.com.cn This method utilized selective reaction monitoring (SRM) to achieve a limit of quantification of 2.5 ng/mL. cjph.com.cn The high selectivity of LC-MS/MS minimizes interference from the drug substance matrix and other components. researchgate.net

The development of an LC-MS/MS method for this compound would involve optimizing the chromatographic separation and the mass spectrometer parameters, such as the ionization mode and fragmentation transitions. cjph.com.cn

ParameterTypical Value/Mode
Chromatography Reversed-phase LC cjph.com.cn
Ionization Electrospray Ionization (ESI), positive or negative mode researchgate.netcjph.com.cn
Mass Analysis Tandem Mass Spectrometry (MS/MS) ut.ee
Detection Mode Selective Reaction Monitoring (SRM) cjph.com.cn
Limit of Quantification Can reach low ng/mL levels cjph.com.cnnih.gov

This table outlines the general approach for developing a trace analysis method using LC-MS/MS.

Structural Analysis via X-ray Diffraction

Crystallographic Studies of Related Sulfonamides

X-ray diffraction is a definitive technique for determining the three-dimensional structure of crystalline solids. units.it By analyzing the pattern of diffracted X-rays, scientists can deduce the arrangement of atoms, bond lengths, and bond angles within a crystal. nih.gov While a specific crystallographic study for this compound was not found in the provided results, extensive research has been conducted on related sulfonamide derivatives. These studies provide valuable insights into the likely structural features of the target compound.

Dihedral Angles and Conformations of Aromatic Rings

The spatial arrangement of the aromatic rings in this compound is a critical aspect of its molecular structure. The dihedral angle, which describes the angle between two planes, is used to define the relative orientation of the phenethyl and p-toluenesulfonyl moieties.

The conformation of the molecule is also defined by torsion angles. For example, in N,N′-[1,3-Phenylenebis(methylene)]di-p-toluenesulfonamide, the C-N-S-C torsion angles are approximately -68.5° and -72.6°, indicating a gauche conformation. nih.gov These structural parameters are crucial for understanding potential intermolecular interactions, such as π-π stacking and hydrogen bonding, which dictate the crystal packing. nih.govvu.nl

CompoundDihedral Angle Between Aromatic RingsReference
N-Ethyl-N-phenyl-p-toluenesulfonamide32.8° nih.gov
N,N′-[1,3-Phenylenebis(methylene)]di-p-toluenesulfonamide66.96° and 69.37° (between central and pendant rings) nih.gov

This table provides examples of dihedral angles in structurally related sulfonamides.

Biological Activity and Pharmacological Potential of N Phenethyl P Toluenesulfonamide and Its Derivatives

Antimicrobial Research and Mechanisms of Action

The antimicrobial effects of this class of compounds are primarily rooted in the activity of the sulfonamide moiety, a cornerstone of early antibiotic development. The mechanism is a classic example of antimetabolite action, where the drug molecule interferes with a critical metabolic pathway in bacteria that is absent in humans.

Sulfonamides as Inhibitors of Folic Acid Synthesis in Bacteria

Sulfonamides function as bacteriostatic agents, meaning they inhibit the growth and reproduction of bacteria without directly killing them. Their mechanism of action involves the competitive inhibition of a key enzyme in the bacterial folic acid (folate) synthesis pathway. Bacteria must synthesize their own folic acid, as they cannot utilize pre-formed folate from their environment. Folic acid is a vital precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, which are essential for bacterial survival and replication.

The specific enzyme targeted by sulfonamides is dihydropteroate (B1496061) synthetase (DHPS). By blocking this enzyme, sulfonamides halt the conversion of para-aminobenzoic acid (PABA) into dihydropteroic acid, a crucial intermediate in the folate synthesis pathway. This disruption leads to a depletion of essential downstream products like tetrahydrofolic acid, ultimately arresting bacterial cell division and growth. This metabolic pathway's necessity in bacteria, contrasted with its absence in humans who acquire folic acid through diet, provides a selective target for these antimicrobial agents.

Table 1: Mechanism of Sulfonamide Antibacterial Action

Step Description Key Molecules/Enzymes Result of Inhibition
1. Mimicry The sulfonamide drug structurally resembles the natural substrate, PABA. Sulfonamide, p-Aminobenzoic Acid (PABA) Drug competes with PABA for the enzyme's active site.
2. Competitive Inhibition The sulfonamide drug binds to the active site of the dihydropteroate synthetase (DHPS) enzyme. Dihydropteroate Synthetase (DHPS) The enzyme is blocked, preventing it from catalyzing the reaction.
3. Pathway Disruption The synthesis of dihydropteroic acid, a precursor to folic acid, is halted. Dihydropteroic Acid Depletion of folic acid and its derivatives.

| 4. Bacteriostasis | Bacterial cells are unable to synthesize new DNA, RNA, and proteins required for growth. | Nucleic Acids, Amino Acids | Inhibition of bacterial growth and reproduction. |

Mimicry of p-Aminobenzoic Acid (PABA) by Sulfonamide Group

The efficacy of sulfonamides is fundamentally due to their structural similarity to p-Aminobenzoic Acid (PABA). This molecular mimicry allows them to act as competitive antagonists of PABA. The sulfonamide molecule fits into the active site of the dihydropteroate synthetase enzyme, which would normally bind PABA.

Because the sulfonamide drug occupies the active site, the enzyme is unable to bind with its natural substrate, PABA. This competitive inhibition is concentration-dependent; the presence of the sulfonamide drug effectively blocks the metabolic pathway. The structural correspondence between the sulfonamide group and the carboxylic acid group of PABA, along with the similar aromatic amine structure, is the key to this inhibitory action. This prevents the formation of dihydrofolic acid, thereby depleting the folate stores essential for bacterial proliferation.

Antineoplastic and Anticancer Research

Derivatives of p-toluenesulfonamide (B41071) have demonstrated significant potential as anticancer agents. Research has explored their efficacy in various cancer models, revealing mechanisms that involve the halting of cell division and the initiation of programmed cell death through complex signaling pathways.

Anti-Tumor Efficacy in in vitro and in vivo Models (referencing p-toluenesulfonamide)

Para-toluenesulfonamide (PTS), a parent compound, has shown notable anti-tumor effects in both laboratory cell cultures (in vitro) and animal models (in vivo). Studies have demonstrated its efficacy against several types of cancer, including non-small cell lung cancer (NSCLC), hepatocellular carcinoma, and castration-resistant prostate cancer (CRPC).

In in vitro studies, PTS has been shown to inhibit the proliferation of various cancer cell lines. For example, it effectively suppressed the growth of H460 lung cancer cells and the CRPC cell lines PC-3 and DU-145.

In vivo studies have corroborated these findings. In a mouse xenograft model using H460 lung cancer cells, local injection of PTS significantly inhibited tumor growth, with an efficacy greater than that of anhydrous ethanol, another agent used for local tumor ablation. Similarly, in a xenograft model with PC-3 prostate cancer cells, intraperitoneal injection of PTS resulted in a 56% inhibition of the tumor growth rate, demonstrating its systemic anti-tumor potential.

Table 2: Summary of p-Toluenesulfonamide (PTS) Anti-Tumor Efficacy

Cancer Type Model System Cell Line(s) Key Findings
Non-Small Cell Lung Cancer (NSCLC) In vivo (Mouse Xenograft) H460 Significant inhibition of tumor growth via necrosis; stronger effect than anhydrous ethanol.
Castration-Resistant Prostate Cancer (CRPC) In vitro PC-3, DU-145 Concentration-dependent inhibition of cell proliferation.

Inhibition of Cell Proliferation and Induction of Apoptosis

The anti-tumor activity of p-toluenesulfonamide is linked to its ability to control the cell cycle and trigger apoptosis (programmed cell death). Research on prostate cancer cells showed that PTS induces a G1 phase arrest in the cell cycle. This halt in proliferation is achieved by down-regulating cyclin D1 and inhibiting the phosphorylation of the Retinoblastoma (Rb) protein, a key regulator of the cell cycle.

Furthermore, PTS actively induces apoptosis. It triggers a significant loss of mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway. This effect is attributed to the up-regulation of pro-apoptotic proteins from the Bcl-2 family, specifically Bak and PUMA (p53 upregulated modulator of apoptosis). The activation of these proteins leads to mitochondrial dysfunction and the subsequent cascade of events culminating in cell death.

Akt-Dependent and -Independent mTOR/p70S6K Pathway Modulation

A crucial mechanism underlying the anticancer effects of p-toluenesulfonamide involves the modulation of the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival, and is often hyperactivated in cancer. The serine/threonine kinases mTOR and its downstream effector p70S6K are critical for protein synthesis and progression through the G1 phase of the cell cycle.

Studies have shown that PTS inhibits the phosphorylation of mTOR, 4E-BP1 (a translational repressor), and p70S6K in prostate cancer cells. Interestingly, the mechanism of this inhibition appears to be context-dependent. In PC-3 cells, which lack the tumor suppressor PTEN and have active Akt, the inhibitory effect of PTS on the mTOR/p70S6K pathway is Akt-dependent. Overexpression of active Akt in these cells can rescue them from the effects of PTS. In contrast, in DU-145 cells, which have wild-type PTEN, the effect is Akt-independent, suggesting that PTS can modulate this critical survival pathway through multiple mechanisms.

Roles of Lipid Rafts and Cholesterol Contents in Anti-Tumor Mechanisms

Recent research has highlighted the critical role of lipid rafts and cellular cholesterol levels in the anti-tumor mechanisms of sulfonamide derivatives, such as para-toluenesulfonamide (PTS). frontiersin.orgnih.gov Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids, which function as organizing centers for signaling molecules. frontiersin.orgmdpi.com The integrity of these rafts is crucial for the activity of several kinases involved in cell survival pathways, including Akt, mTOR, and p70S6K. frontiersin.org

Studies on castration-resistant prostate cancer (CRPC) cell lines, PC-3 and DU-145, have demonstrated that PTS exerts its anti-proliferative effects by inducing a G1 phase cell cycle arrest and apoptosis. frontiersin.orgnih.gov This is achieved through the inhibition of the Akt/mTOR/p70S6K signaling pathway. frontiersin.org Crucially, these kinases are associated with lipid rafts. frontiersin.org PTS treatment was found to decrease the expression of both total and phosphorylated forms of these kinases within the lipid rafts. frontiersin.orgnih.gov

The disruption of lipid raft integrity appears to be a key mechanism of action for PTS. By causing a disturbance in these microdomains, PTS may lead to the dissociation and subsequent inactivation of the associated signaling kinases. frontiersin.org This hypothesis is supported by the finding that supplementing the cancer cells with cholesterol, an essential component of lipid rafts, rescued the inhibitory effects of PTS on the Akt/mTOR/p70S6K pathway. frontiersin.orgnih.gov This indicates that the anti-tumor activity of PTS is, at least in part, mediated by its impact on cellular cholesterol content and the stability of lipid rafts. frontiersin.orgnih.gov The depletion of cholesterol from the plasma membrane is known to induce apoptosis, particularly in prostate cancer cells which have higher membrane cholesterol levels. frontiersin.org Therefore, targeting lipid rafts and cholesterol homeostasis presents a viable strategy for cancer therapy. frontiersin.orgnih.gov

The in vivo efficacy of this mechanism has also been demonstrated in a tumor xenograft model, where PTS inhibited tumor growth by 56%. frontiersin.orgnih.gov This suggests that the disturbance of lipid rafts and cholesterol contents is a significant contributor to the anti-tumor mechanism of para-toluenesulfonamide. nih.gov

Enzyme Inhibition Studies

The therapeutic potential of N-Phenethyl-p-toluenesulfonamide and its derivatives extends to their ability to inhibit specific enzymes involved in various pathological processes.

Sulfonamide derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govrsc.org Inhibition of this enzyme can help in managing postprandial hyperglycemia, a key factor in diabetes mellitus. nih.gov A variety of novel sulfonamide derivatives have been synthesized and shown to exhibit significant α-glucosidase inhibitory activity, with some compounds being more potent than the standard drug, acarbose. nih.govrsc.org For instance, a series of soritin sulfonamide derivatives displayed IC50 values ranging from 3.81 ± 1.67 μM to 265.40 ± 1.58 μM, which is substantially lower than that of acarbose (2187.00 ± 1.25 μM). nih.gov

Similarly, sulfonamide derivatives have demonstrated inhibitory activity against lipoxygenases (LOXs). nih.govnih.gov These enzymes are involved in the inflammatory cascade and are implicated in conditions such as arthritis, asthma, and cancer. dergipark.org.tr Certain synthesized 4-(toluene-4-sulfonylamino)-benzoic acid derivatives have shown good lipoxygenase inhibitory activities, with IC50 values in the micromolar range. nih.gov Specifically, N-alkylated products were found to be more active against the enzyme than their O-alkylated counterparts. nih.gov

Compound ClassTarget EnzymeReported IC50 Values (μM)Reference CompoundReference IC50 (μM)
Soritin Sulfonamide Derivativesα-Glucosidase3.81 ± 1.67 to 265.40 ± 1.58Acarbose2187.00 ± 1.25
4-(toluene-4-sulfonylamino)-benzoic acid derivativesLipoxygenase15.8 ± 0.57 to 91.7 ± 0.61Not SpecifiedNot Specified

Derivatives of this compound have shown potential as inhibitors of myosin S1 ATPase. Specifically, N-Benzyl-p-toluenesulfonamide (BTS), a related compound, is known to be a specific inhibitor of fast skeletal muscle contraction. nih.gov A kinetic analysis of its effects on the actomyosin subfragment-1 (S1) ATPase cycle revealed that BTS decreases the steady-state acto-S1 ATPase rate by approximately 10-fold. nih.gov

The broad range of biological activities exhibited by sulfonamide derivatives suggests their potential to interact with multiple metabolic pathways, offering various therapeutic targets. nih.govresearchgate.net The sulfonamide structural motif is prevalent in medicinal chemistry and is found in drugs with antibacterial, antiviral, anticancer, and other properties. nih.gov

One of the well-established mechanisms of action for sulfonamides is the inhibition of folic acid synthesis in bacteria by competitively binding to dihydropteroate synthase. study.com This highlights their ability to interfere with crucial metabolic pathways. In the context of complex diseases, the versatility of the sulfonamide structure makes it an excellent candidate for developing multi-target agents. nih.gov

Recent research has also shed light on the metabolic fate of sulfonamides, with some studies indicating that electron-deficient heteroaryl/aryl-sulfonamides may undergo metabolic hydrolysis, which could have toxicological implications. domainex.co.uk Understanding these metabolic pathways is crucial for the design of safer and more effective sulfonamide-based therapeutic agents. domainex.co.uk The ability of sulfonamides to inhibit enzymes like carbonic anhydrase, which is involved in glaucoma and certain cancers, further underscores their potential to modulate various metabolic and signaling pathways. researchgate.netresearchgate.net

Toxicity Assessment in Model Organisms

Zebrafish (Danio rerio) larvae have emerged as a valuable in vivo animal model for toxicity studies of various chemical compounds, including sulfonamide derivatives. mdpi.comnih.gov This is due to their rapid development, optical transparency, and high genetic homology with humans. mdpi.com

Furthermore, acute treatment with p-TSA resulted in a higher respiratory rate and increased blood flow velocity in the zebrafish larvae. mdpi.com These findings indicate that even at sublethal concentrations, p-TSA can have measurable physiological effects. The zebrafish model, therefore, provides a sensitive platform for assessing the potential cardio and neural toxicity of sulfonamide derivatives. mdpi.com

CompoundOrganismToxicity EndpointValueObserved Effects
p-Toluene sulfonamide (p-TSA)Zebrafish Larvae96hr LC50204.3 ppmIncreased locomotion (acute), reduced startle reflex (prolonged), increased respiratory rate, increased blood flow velocity.

Evaluation of Cardiovascular and Locomotion Activities

Research on the toxicological effects of p-toluenesulfonamide (p-TSA) using zebrafish larvae has provided insights into its impact on cardiovascular and locomotor functions.

In one study, acute exposure of zebrafish larvae to p-TSA resulted in a significant increase in locomotor activity. nih.gov This hyperactivity was observed during photomotor response tests. nih.gov Conversely, prolonged exposure to the compound led to a reduction in locomotor activities, specifically affecting the startle reflex. nih.gov

These findings suggest that while p-TSA may not induce significant cardiotoxicity, it can modulate vascular performance and locomotor behavior. nih.gov

Table 1: Effects of p-Toluenesulfonamide (p-TSA) on Cardiovascular and Locomotion Parameters in Zebrafish Larvae

ParameterObservationConcentration
Locomotion Activity (Acute Exposure) IncreasedNot specified
Locomotion Activity (Prolonged Exposure) ReducedNot specified
Cardiac Rhythm & Physiology Minor alterationsNot specified
Maximum Blood Flow Velocity Significantly increased50 and 100 ppm
Average Blood Flow Velocity Significantly increased50 ppm
Respiratory Rate IncreasedNot specified

Neurotoxicity and Startle Reflex Response

The neurotoxic potential of p-toluenesulfonamide (p-TSA) has been evaluated through its effects on the startle reflex in zebrafish larvae.

Prolonged exposure to p-TSA for four days resulted in a reduction in the locomotor startle reflex activities. nih.gov This suggests a potential neurotoxic effect of the compound. The diminished response of the zebrafish larvae to vibrational stimuli during the startle reflex experiment might be linked to the binding of p-TSA to skeletal muscle myosin II subfragment 1 (S1) ATPase activity. nih.gov This interaction could potentially lead to a paralytic effect, as has been observed with other myosin ATPase inhibitors like N-benzyl-p-toluene sulphonamide (BTS), which induced paralysis in fish larvae. nih.gov

Molecular docking studies have indicated a moderate binding affinity of p-TSA to proteins that are crucial for muscle function and neurotransmission, which offers a potential molecular mechanism for the observed alterations in response to photo and vibration stimuli. nih.gov However, it is important to note that these molecular interactions alone are not sufficient to definitively explain the mechanisms behind the observed neurotoxicity and altered locomotion. nih.gov

Table 2: Neurotoxicity and Startle Reflex Response to p-Toluenesulfonamide (p-TSA) in Zebrafish Larvae

ParameterObservationDuration of Exposure
Startle Reflex Activity Reduced4 days (prolonged)

Structure Activity Relationship Sar Studies

Impact of Phenethyl Group Substitution on Biological Activity

The addition and modification of the N-phenethyl group represent a key strategy for modulating the biological activity of the p-toluenesulfonamide (B41071) scaffold. While specific SAR studies detailing a wide range of substitutions on the phenethyl ring of N-Phenethyl-p-toluenesulfonamide are not extensively documented in publicly available literature, the principles of medicinal chemistry allow for a predictive analysis. The phenethyl group generally increases the lipophilicity of the parent molecule, which can enhance its ability to cross cell membranes and potentially improve its distribution to target sites. frontiersin.org

Substitutions on the phenyl ring of the phenethyl moiety are expected to significantly influence potency and selectivity. Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) at various positions (ortho, meta, para) can alter the electronic environment and steric bulk of the molecule. These changes can lead to more favorable (or unfavorable) interactions with biological targets. For instance, in studies of other compound classes, such modifications have been shown to dramatically shift a compound's function from an agonist to an antagonist.

Table 1: Predicted Impact of Phenethyl Group Substitution on Biological Activity This table is illustrative, based on established medicinal chemistry principles, to depict potential outcomes of substitution.

Compound Substitution on Phenethyl Ring Predicted Change in Lipophilicity Potential Impact on Biological Activity
Base CompoundNone (H)BaselineBaseline anticancer activity derived from p-toluenesulfonamide core.
Analog 1A4-ChloroIncreaseMay enhance membrane permeability; potential for new hydrophobic interactions with target protein.
Analog 1B4-MethoxySlight IncreaseCould introduce new hydrogen bond acceptor capabilities and alter binding orientation.
Analog 1C4-NitroIncreaseStrong electron-withdrawing effect may significantly alter binding electronics and introduce polar contacts.
Analog 1D3,4-DichloroSignificant IncreaseIncreased steric bulk and lipophilicity could enhance potency or introduce selectivity for different targets.

Correlation of Structural Modifications with Pharmacological Outcomes

The pharmacological outcomes of modifying the p-toluenesulfonamide scaffold are directly correlated with the resulting structural changes. The parent compound, PTS, has been shown to inhibit the proliferation of PC-3 prostate cancer cells with an IC₅₀ value of 1.97 mM and to suppress tumor growth in mouse xenograft models. frontiersin.org It achieves this by inducing G1 arrest in the cell cycle and promoting apoptosis through the upregulation of pro-apoptotic proteins. frontiersin.org

When the N-phenethyl group is added, the increased lipophilicity is a primary structural modification. This is expected to alter the compound's pharmacokinetic profile. Further substitutions on the phenethyl ring would refine these properties. For example, adding a hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) group could introduce new hydrogen bonding opportunities with a target enzyme, potentially increasing binding affinity and, consequently, inhibitory potency. Conversely, adding a bulky substituent might create steric hindrance, preventing the molecule from fitting into the active site of a target, thereby reducing or eliminating its activity.

Studies on analogous compounds, such as N-phenylsulfonamide derivatives, have shown that specific substitutions can yield highly potent inhibitors of enzymes like carbonic anhydrase and cholinesterases, with inhibition constants (Ki) in the nanomolar range. nih.gov This demonstrates that even subtle changes to the N-aryl group can translate into significant gains in pharmacological potency.

Design Principles for Novel Sulfonamide Derivatives with Enhanced Activities

The p-toluenesulfonamide scaffold is a versatile starting point for the design of new therapeutic agents. mdpi.com The process of evolving a lead compound like this compound into a more potent and selective drug candidate follows several key design principles in a process known as lead optimization. mdpi.com

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to predict how derivatives will bind. This allows for the rational design of modifications that enhance binding affinity. For example, if a hydrophobic pocket is identified in the target's active site, derivatives with larger or more lipophilic substituents on the phenethyl ring can be designed to fill that pocket.

Bioisosteric Replacement: This principle involves replacing one functional group with another that has similar physical or chemical properties. For instance, the phenyl ring of the phenethyl group could be replaced with a bioisosteric heterocycle (e.g., pyridine, thiophene) to explore new interactions, improve metabolic stability, or alter solubility.

Pharmacophore-Based Design: The sulfonamide moiety itself is a critical pharmacophore, a key structural feature responsible for the molecule's biological activity. Design efforts focus on maintaining this core while modifying other parts of the molecule (like the phenethyl group) to fine-tune properties such as absorption, distribution, metabolism, and excretion (ADMET). mdpi.com The goal is to create a molecule with improved efficacy and a better safety profile.

Structural Simplification: In some cases, complex lead compounds can be simplified by removing non-essential structural elements to improve synthetic accessibility and pharmacokinetic properties. While this compound is relatively simple, this principle guides chemists to avoid creating "molecular obesity" by adding overly complex or unnecessary substituents.

Influence of Sulfonamide Moiety on Molecular Interactions with Biological Targets

The sulfonamide group (-SO₂NH-) is a cornerstone of medicinal chemistry and plays a pivotal role in the molecular interactions of this compound with its biological targets. Its influence stems from its unique electronic and structural properties, allowing it to act as a potent hydrogen-bond donor and acceptor.

The two oxygen atoms are strong hydrogen bond acceptors, while the N-H group is a hydrogen bond donor. This dual capability allows the sulfonamide moiety to form strong, directional interactions within a protein's binding site, often mimicking the interactions of a peptide bond. These interactions are crucial for anchoring the inhibitor to its target, contributing significantly to binding affinity.

Molecular docking and computational studies on related p-toluenesulfonamide derivatives have confirmed the importance of this group. The sulfonamide and hydroxyl groups are often identified as biologically active through their hydrogen bonding interactions with amino acid residues in the active sites of enzymes. nih.gov For example, in statin drugs, a methane (B114726) sulfonamide group was found to form unique polar interactions with the target enzyme HMG-CoA reductase, contributing to superior binding affinity. Similarly, studies using FKBP12 as a model protein system show that sulfonamide oxygens are a key binding motif that engages in highly conserved interactions with the protein. nih.gov This ability to form multiple, specific polar contacts makes the sulfonamide moiety an exceptionally valuable scaffold in drug design.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure, stability, and reactivity of N-Phenethyl-p-toluenesulfonamide. These methods solve the Schrödinger equation for the molecule, providing detailed information about its energetic and electronic properties.

The fragmentation of molecules in mass spectrometry can be elucidated using computational methods like the Hartree-Fock (HF) method. For protonated N-alkyl-p-toluenesulfonamides, including the phenethyl derivative, collision-induced dissociation presents two primary fragmentation pathways. nih.gov

Pathway A: This mechanism involves the cleavage of the sulfur-nitrogen (S-N) bond, which would produce an intermediate [sulfonyl cation/amine] complex. This complex would then dissociate to yield a CH₃-(C₆H₄)-SO₂⁺ cation with a mass-to-charge ratio (m/z) of 155. nih.gov

Pathway B: Alternatively, the carbon-nitrogen (C-N) bond can dissociate, leading to a different intermediate complex composed of p-toluenesulfonamide (B41071) and a carbocation. nih.gov The subsequent fragmentation of this complex releases the carbocation. nih.gov

Hartree-Fock calculations have suggested that Pathway B is the more energetically favorable route for the fragmentation of protonated this compound. nih.gov This pathway results in the formation of an incipient phenylethyl cation. This cation rapidly isomerizes to the highly stable methylbenzyl cation, which is observed as a dominant peak at m/z 105 in the mass spectrum. nih.gov The relative stability of the resulting carbocation is a crucial factor; for many other N-alkyl-p-toluenesulfonamides, the corresponding carbocation peak is weak or absent because less stable alkyl carbocations tend to undergo rearrangements and further dissociation. nih.gov

Table 1: Energetic Pathways of Fragmentation for Protonated this compound

PathwayBond CleavageIntermediate ComplexMajor Fragment IonTheoretical Favorability
A Sulfur-Nitrogen (S-N)[Sulfonyl cation/amine]CH₃-(C₆H₄)-SO₂⁺ (m/z 155)Less Favorable
B Carbon-Nitrogen (C-N)[p-Toluenesulfonamide/carbocation]Methylbenzyl cation (m/z 105)More Favorable nih.gov

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic properties of molecules. It provides a balance between accuracy and computational cost, making it suitable for studying the stability and reactivity of compounds like this compound. DFT calculations can determine various molecular descriptors that are crucial for understanding chemical behavior. researchgate.netglobalresearchonline.net

The stability of a molecule can be inferred from the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imist.ma A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it indicates that more energy is required to excite an electron to a higher energy state. imist.ma Conversely, a small gap implies greater reactivity.

Global chemical reactivity descriptors derived from DFT calculations help to predict how the molecule will interact with other chemical species. nih.govresearchgate.net These include:

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are generally harder. globalresearchonline.net

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be deformed.

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, indicating its reactivity as an electrophile. imist.ma

By calculating these parameters for this compound, researchers can predict its relative stability and its propensity to engage in nucleophilic or electrophilic attacks. nih.gov

Table 2: Conceptual DFT-Derived Reactivity Descriptors for this compound

This table presents conceptual data for illustrative purposes.

ParameterSymbolSignificance
HOMO EnergyEHOMOEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO EnergyELUMOEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO GapΔEELUMO - EHOMO; indicates chemical stability and reactivity. imist.ma
Chemical HardnessηResistance to electron cloud deformation. globalresearchonline.net
Chemical SoftnessSPropensity for electron cloud deformation.
ElectronegativityχElectron-attracting power.
Electrophilicity IndexωCapacity to act as an electrophile. imist.ma

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein's binding site.

Myosin II is a molecular motor essential for muscle contraction, converting chemical energy from ATP hydrolysis into mechanical force. diva-portal.org Specific inhibitors of myosin II, such as the related compound N-benzyl-p-toluenesulfonamide (BTS), have been identified. nih.govnih.gov Given the structural similarity, this compound is hypothesized to interact with the same biological target.

Molecular docking can be used to model the binding of this compound into the active site of Myosin II Subfragment 1 (S1), the motor domain of myosin. The simulation predicts the most stable binding pose and calculates a scoring function, often expressed as binding energy (e.g., in kcal/mol), which estimates the binding affinity. A lower binding energy indicates a more stable and potentially more potent interaction. The docking results would also identify key amino acid residues within the S1 binding pocket that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

Table 3: Hypothetical Molecular Docking Results for this compound with Myosin II S1

This table presents hypothetical data for illustrative purposes.

ParameterPredicted ValueInterpretation
Binding Energy-8.5 kcal/molStrong predicted binding affinity.
Key Interacting ResiduesTyr210, Glu222, Ser456, Trp501Amino acids forming crucial hydrogen bonds and hydrophobic interactions.
Predicted Inhibition Constant (Ki)1.5 µMEstimated concentration for significant inhibition.

Beyond predicting binding affinity, molecular docking can help elucidate the molecular mechanism by which a compound exerts its effect. For inhibitors of Myosin II like BTS, the mechanism involves trapping the myosin in a specific state of its ATP hydrolysis cycle. nih.gov Studies on BTS show that it inhibits the release of inorganic phosphate (B84403) (Pᵢ) from the myosin-ADP-Pᵢ complex, which is a critical step preceding the power stroke in muscle contraction. nih.gov

By analyzing the docked pose of this compound within the Myosin II S1 active site, researchers can hypothesize a similar mechanism. The computational model would reveal how the molecule's specific orientation and interactions with surrounding amino acids could stabilize the Pᵢ-binding pocket, preventing the release of phosphate. For instance, the toluenesulfonamide group might form hydrogen bonds that mimic the interactions of the phosphate ion, while the phenethyl group could establish hydrophobic interactions in an adjacent pocket, anchoring the inhibitor in place. This structural insight is invaluable for explaining how the compound inhibits the enzyme's function at a molecular level. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. youtube.com A QSAR model can be used to predict the activity of new, unsynthesized compounds and to understand which structural features are most important for activity. elsevierpure.com

To develop a QSAR model for this compound and its analogs, a dataset of related compounds with measured biological activity (e.g., IC₅₀ for Myosin II inhibition) is required. For each compound, a set of numerical values known as molecular descriptors is calculated. nih.gov These descriptors quantify various aspects of the molecule's structure, including:

Topological descriptors: Describe the atomic connectivity and shape of the molecule.

Electronic descriptors: Relate to the distribution of electrons, such as dipole moment and partial charges.

Hydrophobic descriptors: Quantify the molecule's hydrophobicity, such as the logarithm of the partition coefficient (logP).

Steric descriptors: Describe the size and shape of the molecule.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity. nih.govresearchgate.net A robust QSAR model can then be used to predict the inhibitory potency of other sulfonamide derivatives, guiding the synthesis of more effective inhibitors.

Table 4: Examples of Molecular Descriptors for QSAR Modeling of Sulfonamide Derivatives

Descriptor ClassExample DescriptorDescription
Topological Wiener IndexA measure of the molecule's compactness based on graph theory.
Electronic Dipole MomentQuantifies the overall polarity of the molecule.
Hydrophobic LogPThe logarithm of the octanol-water partition coefficient, indicating lipophilicity.
Steric Molar RefractivityRelates to the volume of the molecule and its polarizability.
Quantum-Chemical LUMO EnergyEnergy of the lowest unoccupied molecular orbital, related to electron-accepting ability.

Predictive Models for Biological Effects

Computational chemistry and theoretical studies offer powerful tools to forecast the biological effects of chemical compounds, including this compound. These in silico methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, allow for the prediction of a compound's interactions with biological targets and its potential toxicological profile. Such predictive models are crucial in the early stages of drug discovery and chemical safety assessment, providing insights that can guide further experimental investigation.

Molecular docking, for instance, is a computational technique that predicts the preferred orientation of a molecule when bound to a second, typically a protein receptor. This information can help to elucidate the mechanism of action of a compound and to identify potential biological targets. While specific molecular docking studies for this compound were not identified in the reviewed literature, studies on structurally related compounds, such as p-Toluenesulfonamide (p-TSA), provide valuable insights into the types of interactions that could be predicted.

A study on the toxicity of p-TSA in zebrafish larvae utilized molecular docking to investigate its binding affinity to various protein receptors that are crucial for development, cardiovascular function, and locomotion. nih.gov The results, which are ranked based on binding energy, suggest potential molecular targets for p-TSA and, by extension, could inform the investigation of this compound's biological effects. nih.gov The study speculated that the observed effects on larval zebrafish might be due to the binding of p-TSA to proteins like Fast Skeletal Muscle Troponin C. nih.gov

The binding energies of p-Toluenesulfonamide with various protein receptors, as determined by molecular docking, are presented below. A more negative binding energy indicates a stronger predicted interaction.

Protein ReceptorBinding Energy (kcal/mol)
v-type proton ATPase subunit A-6.6
v-type proton ATPase subunit H-6.3
ATPase GET3-5.9
Myosin XIX-5.9
Phospholipid-transporting ATPase-5.7
Calcium-transporting ATPase-5.6
Sodium potassium transporting ATPase subunit alpha-5.6
v-type proton ATPase subunit C-5.2
Sodium/potassium-transporting ATPase subunit-beta-1-interacting protein 1-5.1
Fast Skeletal Muscle Troponin C-4.8
Sodium/potassium-transporting ATPase subunit Beta-4.7
Cardiac Troponin C-4.6

Data from a molecular docking study on p-Toluenesulfonamide, a structurally related compound. nih.gov

Furthermore, computational approaches are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. nih.govnih.gov These in silico ADMET predictions can help to identify potential liabilities of a compound early in the development process. For example, adherence to Lipinski's rule of five and Veber's rule are common filters used to predict oral bioavailability. nih.gov While specific ADMET predictions for this compound are not detailed in the available literature, such models are a standard component of modern computational drug discovery pipelines.

Advanced Applications in Materials Science and Chemical Engineering Research

Utilization in Polymer Chemistry

The molecular structure of N-Phenethyl-p-toluenesulfonamide lends itself to applications where modification of polymer properties is essential. It belongs to the broader class of N-alkyl p-toluenesulfonamides, which are recognized for their role in polymer formulations. google.comgoogle.com

N-alkyl p-toluenesulfonamides are utilized as plasticizers in the manufacturing of various polymers. google.com These compounds are incorporated into materials such as polyamides, cellulose, and hot-melt adhesives to enhance their physical properties. google.com The addition of a plasticizer like an N-alkyl p-toluenesulfonamide (B41071) increases the flexibility and durability of the final material. The synthesis of these compounds can be achieved through the direct reaction of anhydrous p-toluenesulfonic acid and a primary amine, which is considered a more environmentally friendly method compared to processes involving p-toluenesulfonyl chloride. google.com

Micronization Techniques

The effectiveness of a chemical compound in various applications can be significantly influenced by its particle size. For sulfonamides, micronization techniques are employed to achieve fine particles with a narrow size distribution, which is crucial for enhancing performance. longdom.org

The Rapid Expansion of Supercritical Solution (RESS) process is a sophisticated technique used for the micronization of chemical compounds. longdom.org This method is particularly advantageous as it is a simple process that can produce small, organic solvent-free particles with a very narrow size distribution. longdom.org The RESS process involves dissolving a solute, such as a toluenesulfonamide derivative, in a supercritical fluid like carbon dioxide (CO2) under high pressure and temperature. mdpi.com This solution is then rapidly expanded by passing it through a nozzle into a chamber at a much lower pressure. mdpi.com The sudden drop in pressure causes a dramatic decrease in the solvent power of the supercritical fluid, leading to a high degree of supersaturation and subsequent nucleation and formation of fine particles. mdpi.compnu.ac.ir

Research on the closely related compound, p-Toluenesulfonamide (p-TSA), demonstrates the efficacy of the RESS process. mdpi.comresearchgate.net In these studies, the original average particle size of p-TSA was successfully reduced from 294.8 μm to as small as 1.1 μm. mdpi.comresearchgate.net This significant reduction in particle size is achieved without altering the fundamental chemical structure of the compound. mdpi.com

The morphology and size distribution of the particles produced by the RESS process are highly dependent on the operating conditions. mdpi.com Key parameters that can be controlled include extraction temperature, extraction pressure, pre-expansion temperature, and post-expansion temperature. mdpi.comresearchgate.net The interplay between these factors governs the nucleation and growth phenomena that ultimately dictate the final particle characteristics. pnu.ac.ir

Systematic studies, such as those employing Taguchi's experimental design method, have been conducted to identify the optimal conditions for micronizing p-Toluenesulfonamide. mdpi.comresearchgate.net Through the analysis of experimental results, it was determined that extraction temperature is the most significant factor influencing the final particle size. mdpi.comresearchgate.net

The table below summarizes the optimal operating conditions found for the micronization of p-Toluenesulfonamide using the RESS process, which serves as a valuable reference for processing similar sulfonamides. mdpi.comresearchgate.net

ParameterOptimal Value
Extraction Temperature 50 °C
Extraction Pressure 220 MPa
Pre-expansion Temperature 220 °C
Post-expansion Temperature 30 °C

This table presents the optimized conditions from a study on p-Toluenesulfonamide, a structurally related compound, to illustrate the precise control achievable with the RESS process. mdpi.comresearchgate.net

Future Research Directions and Translational Perspectives

A Building Block for New Drugs

The foundational structure of N-Phenethyl-p-toluenesulfonamide makes it an excellent candidate for the development of new therapeutic agents. rsc.org Its core components can be chemically modified to create a wide range of derivatives, each with the potential to treat different diseases. rsc.orgnih.gov The sulfonamide group, a key feature of this compound, is already present in many FDA-approved drugs. rsc.org

Researchers are exploring how modifications to the phenethyl and p-toluenesulfonamide (B41071) parts of the molecule can lead to new drugs with improved properties. rsc.org For instance, derivatives of similar sulfonamides have shown promise as anticancer agents. mdpi.com The lipophilic nature of p-toluenesulfonamide, a part of the this compound structure, is a desirable trait for drugs, as it can help them to be absorbed and distributed effectively within the body. nih.gov

Table 1: Examples of Bioactive Sulfonamide-Containing Compounds

Compound NameTherapeutic AreaKey Structural Feature
DofetilideAntiarrhythmicN-Aryl sulfonamide
DronedaroneAntiarrhythmicN-Aryl sulfonamide
IbutilideAntiarrhythmicN-Aryl sulfonamide
SotalolAntiarrhythmicN-Aryl sulfonamide
SulfadiazineAntibacterialN-Aryl sulfonamide
VemurafenibAnticancerN-Aryl sulfonamide

This table highlights the prevalence of the N-aryl sulfonamide motif, a core component of this compound, in a variety of established drugs. rsc.org

Greener and More Efficient Synthesis

The development of new and improved methods for synthesizing this compound and its derivatives is a key area of research. rsc.orgtandfonline.com Traditional chemical syntheses can be harsh and produce significant waste. Therefore, there is a strong focus on creating catalytic and synthetic pathways that are more environmentally friendly and efficient.

Recent advancements include the direct sulfonamidation of C-H bonds, a process that uses readily available starting materials and produces nitrogen gas as the only byproduct, which is non-toxic. rsc.org Another area of exploration is the use of nitroarenes as a starting material, which are abundant and inexpensive. tandfonline.com These innovative approaches aim to make the production of sulfonamide-based compounds more sustainable and cost-effective.

Unraveling Biological Interactions

A deeper understanding of how this compound and its derivatives interact with biological systems at the molecular level is crucial for their development as therapeutic agents. This involves identifying the specific proteins or cellular pathways that these compounds target. For example, some sulfonamide derivatives act as enzyme inhibitors, blocking the activity of proteins that are involved in disease processes. nih.gov

Researchers are using a variety of techniques to study these interactions. For example, in a study on the anti-cancer properties of p-toluenesulfonamide, researchers investigated its effects on zebrafish larvae to understand its potential toxicity and how it affects biological development. nih.gov While it showed some neurotoxicity at high doses, it did not cause significant damage to the heart. nih.gov This type of research is essential for understanding the potential therapeutic effects and side effects of new drug candidates.

Designing Better Molecules with Computers

Advanced computational tools are playing an increasingly important role in the design and optimization of new drug candidates. researchgate.netarxiv.org Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) studies allow researchers to build computer models that can predict the biological activity of a molecule based on its chemical structure. nih.gov

These computational methods can be used to screen large libraries of virtual compounds, identifying those with the highest potential for therapeutic activity before they are even synthesized in the lab. nih.gov This can significantly speed up the drug discovery process and reduce the costs associated with traditional trial-and-error approaches. For this compound, these computational models can help to guide the design of new derivatives with enhanced potency and selectivity for their biological targets. researchgate.net

Environmental Considerations

As with any chemical compound that is produced and used on a large scale, it is important to understand the environmental fate and potential impact of this compound and its related compounds. nih.govnih.gov This includes studying how these compounds break down in the environment and whether they or their degradation products pose a risk to ecosystems. nih.gov

Research into the environmental fate of sulfonamides is ongoing. nih.gov While some studies have suggested that p-toluenesulfonamide has low toxicity to aquatic organisms, more comprehensive studies are needed to fully assess the environmental risks associated with the broader class of toluenesulfonamide compounds. nih.gov Predictive models are also being developed to estimate the biodegradability and toxicity of chemical compounds, which can help to identify potential environmental concerns early in the development process. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Phenethyl-p-toluenesulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via sulfonamide formation, where p-toluenesulfonyl chloride reacts with phenethylamine. A Pd-catalyzed sulfonamidation protocol (using t-BuXPhos ligand and K₃PO₄ in tert-amyl alcohol) enhances regioselectivity and yield (85–90%) under mild conditions (80°C, 12 h) . Column partition chromatography (using sodium carbonate solution and solid support) is recommended for purification, as described in NF monographs for toluenesulfonamides .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, bond angles (e.g., C–S–N ≈ 107.5°) and torsional parameters (e.g., C15–C4–C5–C6 = -178.5°) derived from SC-XRD data ensure accuracy . Complementary techniques include ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) and FT-IR (S=O stretching at ~1350 cm⁻¹) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability assays show the compound degrades at extremes:

  • Acidic conditions (pH < 1, 100°C) : Hydrolysis of the sulfonamide bond occurs within 6 h.
  • Basic conditions (pH > 12, 100°C) : Complete decomposition via nucleophilic substitution in 4 h.
  • Neutral pH (RT) : Stable for >30 days. Use buffered solutions (pH 4–9) for long-term storage .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in Pd-catalyzed cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing sulfonyl group activates the aryl ring for electrophilic substitution but introduces steric hindrance. Optimizing ligand choice (e.g., biaryl phosphines like t-BuXPhos) and solvent polarity (tert-amyl alcohol) improves coupling efficiency with aryl nonafluorobutanesulfonates (yield: 82–88%) . Kinetic studies (via in situ IR monitoring) reveal rate-limiting oxidative addition steps .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., δ 109–122 ppm for aromatic carbons) may arise from dynamic rotational isomerism. Use variable-temperature NMR (VT-NMR) to identify coalescence temperatures and calculate energy barriers (ΔG‡ ≈ 60–70 kJ/mol) . For ambiguous mass spectrometry (MS) fragments, high-resolution MS (HRMS) with collision-induced dissociation (CID) clarifies fragmentation pathways .

Q. Can this compound act as a chiral auxiliary in asymmetric synthesis?

  • Methodological Answer : The compound’s planar sulfonamide group limits inherent chirality. However, introducing bulky substituents (e.g., morpholino or trifluoromethyl groups) on the phenethyl moiety induces diastereomeric excess (de >90%) in alkylation reactions. Chiral HPLC (e.g., Chiralpak IA column) validates enantioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.